

In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-isopropyl-N-(4-methylbenzyl)benzamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-isopropyl-N-(4-methylbenzyl)benzamide**, a substituted N-benzylbenzamide. While specific experimental data for this compound is not extensively available in public databases, this document extrapolates its likely characteristics based on established chemical principles and data from structurally analogous compounds. N-benzylbenzamide derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential as tubulin polymerization inhibitors for anticancer applications and as modulators of various enzymes and receptors. This guide offers a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this specific derivative.

Molecular Properties and Data

The molecular structure of **4-isopropyl-N-(4-methylbenzyl)benzamide** consists of a central benzamide core with an isopropyl group at the 4-position of the benzoyl ring and a 4-methylbenzyl group attached to the amide nitrogen. Based on this structure, the following molecular properties have been calculated.

Property	Value	Notes
Molecular Formula	C ₁₈ H ₂₁ NO	Derived from the chemical structure.
Molecular Weight	267.37 g/mol	Calculated based on the molecular formula and standard atomic weights.
Monoisotopic Mass	267.162314 Da	The exact mass of the molecule with the most abundant isotopes.
Predicted LogP	4.2 - 4.8	LogP (partition coefficient) is a measure of lipophilicity, which influences pharmacokinetic properties like absorption and distribution. This value is estimated based on the structure and suggests good membrane permeability.
Predicted Solubility	Low in water, soluble in organic solvents	Like most benzamide derivatives with significant hydrocarbon content, it is expected to have low aqueous solubility but should be soluble in solvents like methanol, ethanol, dichloromethane, and dimethyl sulfoxide. The solubility of a similar compound, 4-chloro-N-isopropyl-benzamide, is noted to be limited in water but better in polar and nonpolar organic solvents[1].
Predicted pKa	Amide N-H: ~17-18	The amide proton is generally not acidic under physiological conditions.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of **4-isopropyl-N-(4-methylbenzyl)benzamide**. These are based on standard and widely published methods for amide synthesis and characterization.

Synthesis: Amide Coupling of 4-isopropylbenzoic Acid and 4-methylbenzylamine

A common and effective method for synthesizing N-substituted benzamides is the coupling of a carboxylic acid with an amine using a coupling agent.

Reaction Scheme:

Materials:

- 4-isopropylbenzoic acid
- 4-methylbenzylamine
- Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)
- Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF))
- Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Reagents for workup and purification (e.g., 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, and solvents for chromatography).

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-isopropylbenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.
- Add the amine base (e.g., DIPEA, 2.0-3.0 equivalents).

- Add the coupling agent (e.g., HATU, 1.1-1.2 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.
- Add 4-methylbenzylamine (1.0-1.1 equivalents) to the reaction mixture.
- Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **4-isopropyl-N-(4-methylbenzyl)benzamide**.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Expected signals would include:
 - A doublet and a septet in the aliphatic region for the isopropyl group.
 - A singlet for the methyl group on the benzyl ring.
 - A doublet for the benzylic methylene protons, which may show coupling to the amide N-H proton.
 - A series of doublets or multiplets in the aromatic region for the protons on the two benzene rings.

- A broad singlet or triplet for the amide N-H proton. The chemical shifts of N-H protons in substituted benzamides are sensitive to substituent effects[2][3].
- ^{13}C NMR: A decoupled ^{13}C NMR spectrum will show distinct signals for each carbon atom in the molecule. Expected signals include those for the aliphatic carbons of the isopropyl and methyl groups, the benzylic methylene carbon, the aromatic carbons, and the carbonyl carbon (typically in the 165-175 ppm range).

3.2.2. Mass Spectrometry (MS)

- Technique: Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry can be used.
- Expected Molecular Ion: For ESI in positive mode, the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 268.17 would be expected. In EI, the molecular ion peak $[\text{M}]^+$ at m/z 267.16 would be observed.
- Fragmentation Pattern: Common fragmentation patterns for N-benzylbenzamides involve cleavage of the benzylic C-N bond and the amide C-N bond. Expected fragments would include the 4-isopropylbenzoyl cation and the 4-methylbenzyl cation or related fragments. The fragmentation of protonated benzylamines has been studied and can involve complex rearrangements[4]. The benzoyl cation is a common stable fragment in the mass spectra of benzamides[5].

3.2.3. Infrared (IR) Spectroscopy

- Prepare a sample as a thin film, a KBr pellet, or in a suitable solvent.
- Expected Absorptions:
 - N-H Stretch: A characteristic peak for the secondary amide N-H stretch is expected in the range of 3370-3170 cm^{-1} [6].
 - C=O Stretch (Amide I band): A strong absorption for the carbonyl group should appear in the region of 1680-1630 cm^{-1} [7].
 - N-H Bend (Amide II band): An intense band is expected next to the C=O stretch[6].

- C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000 cm^{-1} .
- C=C Stretches: Aromatic ring C=C stretching absorptions will appear in the 1600-1450 cm^{-1} region.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of **4-isopropyl-N-(4-methylbenzyl)benzamide** has not been reported, many N-benzylbenzamide derivatives have been investigated for their therapeutic potential, particularly as anticancer agents that target tubulin polymerization.

Tubulin Polymerization Inhibition Pathway:

Microtubules are essential components of the cytoskeleton, involved in cell division, structure, and transport. They are dynamic polymers of α - and β -tubulin heterodimers. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them effective anticancer agents. Many N-benzylbenzamide derivatives have been found to inhibit tubulin polymerization by binding to the colchicine-binding site on β -tubulin.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b263662#4-isopropyl-n-4-methylbenzyl-benzamide-molecular-weight]

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